4-Chloro-1H-pyrazole-5-carbonitrile
Description
Significance of Pyrazole (B372694) Derivatives as Versatile Chemical Scaffolds in Modern Research
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govnih.gov The stability of the pyrazole ring and its capacity for diverse substitutions enable the generation of large libraries of compounds for biological screening. japsonline.comnih.gov
While specific studies on 4-Chloro-1H-pyrazole-5-carbonitrile are not abundant, its structure suggests its potential as a key building block. The chlorine atom can be displaced through various nucleophilic substitution reactions, and the nitrile group can be hydrolyzed, reduced, or converted into other functional groups, providing pathways to a multitude of pyrazole derivatives.
Pyrazole derivatives have been extensively studied and are known to exhibit a wide range of pharmacological effects. nih.govmdpi.com This broad spectrum of activity underscores the importance of pyrazole-based scaffolds in the development of new therapeutic agents.
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms. mdpi.comnih.gov For instance, derivatives of pyranopyrazole, which can be synthesized from precursors like 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, have shown promise. One such derivative, compound 4j , demonstrated inhibitory activity against the kinase AKT2/PKBβ, a key component in oncogenic pathways in glioma. nih.gov This compound exhibited low micromolar activity and showed potential in inhibiting glioma cell growth. nih.gov
Another study reported on a pyrazole derivative, 5-Amino-3-(2-(4-chlorophenyl)-1-cyanovinyl)-1H-pyrazole-4-carbonitrile , which exhibited strong anticancer activity against the UO-31 renal cancer cell line. sci-hub.se
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| 4j (a pyranopyrazole derivative) | GL261 (glioma) | IC₅₀ of 12 µM against AKT2 | nih.gov |
| 5-Amino-3-(2-(4-chlorophenyl)-1-cyanovinyl)-1H-pyrazole-4-carbonitrile | UO-31 (Renal Cancer) | 42.81% Growth Inhibition | sci-hub.se |
The pyrazole scaffold is a common feature in many compounds developed for their antimicrobial and antifungal properties. nih.govfrontiersin.org While direct studies on this compound are scarce, related structures have been evaluated. For example, a series of novel pyrazole-4-carboxamide derivatives were synthesized and tested for their antibacterial and antifungal activities, with some compounds showing good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. japsonline.com Specifically, some derivatives showed potent activity against Mycobacterium tuberculosis. japsonline.com
Additionally, the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives has been reported, and these compounds have demonstrated significant antifungal and antibacterial activity. frontiersin.org
Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects, with celecoxib (B62257) being a prominent example. nih.gov Research into new pyrazole compounds aims to find novel agents with improved efficacy and fewer side effects. nih.gov Studies on various pyrazole derivatives have demonstrated their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov For instance, certain carboxyphenylhydrazone derivatives of pyrazole have shown potent anti-inflammatory activity comparable to celecoxib. nih.gov
The development of new antiviral and antituberculosis agents is a critical area of research, and pyrazole derivatives have shown potential in both fields. frontiersin.orgresearchgate.net For example, a series of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives were synthesized and evaluated for their antiviral activity against a range of RNA and DNA viruses. frontiersin.org Furthermore, pyranopyrazole derivatives synthesized from a 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one precursor were investigated for their potential as antiviral agents against SARS-CoV-2. nih.gov
In the context of tuberculosis, numerous pyrazole-containing compounds have been synthesized and tested for their activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net For example, certain pyrazoline derivatives have shown significant antitubercular effects against the H37Rv strain. researchgate.net One analogue of pyrazinamide, 5-chloro-pyrazinamide, has been tested for its in vitro activity against M. tuberculosis. nih.gov
The biological activities of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes. nih.gov For example, the anticancer activity of some pyrazoles is due to their inhibition of cyclin-dependent kinases (CDKs) or other kinases like AKT2/PKBβ. mdpi.comnih.gov The anti-inflammatory effects of many pyrazoles are a result of their inhibition of COX enzymes. nih.gov
Furthermore, some 4,5-dihydro-1H-pyrazole derivatives have been designed and synthesized as inhibitors of neuronal nitric oxide synthase (nNOS), which has implications for neuroprotective activity. nih.gov
Role in Agrochemical and Industrial Sectors
The impact of halogenated pyrazole carbonitriles extends significantly into the agrochemical and industrial sectors. nih.govscirp.org In agriculture, pyrazole-containing compounds have a long and successful history as active ingredients in herbicides, fungicides, and insecticides. arborpharmchem.comnih.gov The specific substitution pattern on the pyrazole ring is crucial for their biological activity. Halogenated pyrazole carbonitriles, in particular, serve as key intermediates in the synthesis of several commercially important agrochemicals. google.com For instance, they are precursors to potent fungicides like pyraclostrobin, which plays a vital role in controlling a broad spectrum of plant diseases in various crops. nus.edu.sgchemicalbook.comgoogle.comscribd.comlabcompare.com The synthesis of such agrochemicals often relies on the strategic manipulation of the chloro and cyano functionalities of the pyrazole intermediate. google.com
In the industrial realm, these compounds are valuable synthons for the production of dyes, pigments, and materials with specific optical or electronic properties. scirp.org The inherent aromaticity and tunable electronic properties of the pyrazole ring, further enhanced by halogen and nitrile substitution, make them attractive for applications in materials science. chemicalbook.com
Contextualizing this compound within the Pyrazole Chemical Space
Within the diverse family of halogenated pyrazole carbonitriles, this compound (CAS No: 36650-75-6) has emerged as a particularly important and versatile building block. echemi.comnih.gov Its specific substitution pattern offers a unique combination of reactivity and stability, making it a sought-after intermediate in both academic and industrial research.
| Property | Value |
| Molecular Formula | C₄H₂ClN₃ |
| Molecular Weight | 127.53 g/mol |
| CAS Number | 36650-75-6 |
| Appearance | White to off-white crystalline powder |
Unique Structural Features and Reactivity Modulations Induced by Halogenation and Nitrile Functionality
The chemical behavior of this compound is dictated by the interplay of its structural components: the pyrazole ring, the chlorine atom at the 4-position, and the nitrile group at the 5-position.
The pyrazole ring itself is an electron-rich aromatic system. However, the presence of the chlorine atom and the nitrile group, both of which are electron-withdrawing, significantly modulates the electron density of the ring. nih.govgoogle.com The chlorine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The nitrile group is a potent electron-withdrawing group through both inductive and resonance effects (-I, -R). The cumulative effect of these substituents is a significant decrease in the electron density of the pyrazole ring, making it less susceptible to electrophilic attack compared to unsubstituted pyrazole.
This electronic modification has profound implications for the molecule's reactivity:
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, particularly at the carbon atoms bearing the halogen and nitrile groups, makes it more susceptible to nucleophilic attack. The chlorine atom at the 4-position can be displaced by various nucleophiles, providing a convenient route for further functionalization.
Reactivity of the Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a wide range of other functionalized pyrazoles. nih.gov
Acidity of the N-H Proton: The electron-withdrawing substituents increase the acidity of the proton on the nitrogen atom, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions. rsc.org
These reactivity patterns make this compound a versatile intermediate for the synthesis of a diverse array of more complex molecules, including the anti-inflammatory drug Celecoxib and various agrochemicals. patsnap.comarborpharmchem.comgoogle.comrsc.org
Research Gaps and Future Directions in this compound Chemistry
Despite the established utility of this compound, several avenues for future research remain open. A significant portion of the current research focuses on its application as a known intermediate. However, a deeper exploration of its fundamental reactivity and the development of novel transformations could unlock new synthetic possibilities.
Identified Research Gaps:
Comprehensive Reactivity Studies: While its role as an intermediate is appreciated, detailed mechanistic studies on its reactions are relatively scarce. A more profound understanding of the kinetics and thermodynamics of its various transformations would enable more efficient and selective synthetic strategies.
Exploration of Novel Catalytic Systems: The development of more sustainable and efficient catalytic systems for the transformation of this compound, such as those employing earth-abundant metals or organocatalysts, is a promising area of research. google.com
Discovery of New Biological Activities: While its role in established agrochemicals and pharmaceuticals is known, a systematic screening of derivatives of this compound for new biological activities could lead to the discovery of novel therapeutic agents or agrochemicals with improved properties.
Future Research Directions:
Green Synthesis and Functionalization: A key future direction is the development of more environmentally benign methods for the synthesis and functionalization of this compound. google.com This includes the use of greener solvents, energy-efficient reaction conditions (e.g., microwave or flow chemistry), and recyclable catalysts.
Development of Novel Derivatives for Materials Science: The unique electronic properties of this compound suggest its potential as a building block for novel organic materials with applications in electronics and photonics. Research into the synthesis and characterization of polymers and other materials derived from this compound is a largely unexplored frontier.
Application in Multicomponent Reactions: The design of novel multicomponent reactions that incorporate this compound as a key component could provide rapid and efficient access to complex and structurally diverse molecular libraries for high-throughput screening. echemi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLRMARVPKWWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673695 | |
| Record name | 4-Chloro-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36650-75-6 | |
| Record name | 4-Chloro-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 1h Pyrazole 5 Carbonitrile and Its Derivatives
Strategic Approaches to the Pyrazole (B372694) Core with Chlorination and Nitrile Introduction
The construction of the 4-Chloro-1H-pyrazole-5-carbonitrile framework involves carefully planned strategies that ensure the correct placement of the chloro and nitrile groups on the pyrazole ring. These strategies often begin with the formation of a pyrazole-5-carbonitrile scaffold, which is subsequently chlorinated at the 4-position. Alternatively, chlorinated precursors can be utilized in the cyclization step to directly yield the target molecule.
Multi-component Reactions (MCRs) for Pyrazole Carbonitrile Synthesis
Multi-component reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules like pyrazole carbonitriles from simple starting materials in a single step, offering high atom economy and efficiency. These reactions are pivotal in generating the core pyrazole structure, which can be a precursor to this compound.
Deep eutectic solvents (DESs) are gaining prominence as green and efficient media for organic synthesis. Their ability to act as both solvent and catalyst, coupled with their biodegradability and low toxicity, makes them ideal for catalyst-free MCRs. The synthesis of pyrazole-4-carbonitrile derivatives has been successfully achieved in a glucose-based DES under catalyst-free conditions researchgate.net. These reactions typically proceed at room temperature, offering high yields and avoiding the use of hazardous organic solvents for purification researchgate.net. Another study highlights the use of a choline chloride/urea DES for the one-pot, four-component cyclocondensation to produce pyrano[2,3-c]pyrazole-5-carbonitriles thieme-connect.com. While not directly yielding the target molecule, these methods establish a foundation for creating the pyrazole carbonitrile core in an environmentally benign manner.
A notable example involves the reaction of aldehyde derivatives, methyl 2-cyanoacetate, and phenylhydrazine in a K2CO3/glycerol DES to synthesize 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives frontiersin.org. This approach underscores the versatility of DES in promoting pyrazole formation.
Table 1: Catalyst-Free Synthesis of Pyrazole Derivatives in Deep Eutectic Solvents
| Reactants | Deep Eutectic Solvent | Temperature | Reaction Time | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Aldehyde, Malononitrile, Hydrazine (B178648) | Glucose-based | Room Temp. | Not Specified | High | researchgate.net |
| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Choline chloride/urea | Not Specified | Shorter Time | High | thieme-connect.com |
The efficiency of MCRs for pyrazole carbonitrile synthesis can be significantly enhanced by the use of catalysts. Both base catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and various nano catalysts have been effectively employed.
DABCO-Catalyzed Synthesis: DABCO has been recognized as an inexpensive, eco-friendly, and highly reactive catalyst for various organic transformations daneshyari.com. A simple and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives involves a one-pot, four-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aldehydes in the presence of a catalytic amount of DABCO in an aqueous medium daneshyari.com. This method offers high yields, shorter reaction times, and operational simplicity daneshyari.com. Another study describes a DABCO-catalyzed synthetic approach for 5-aminopyrazole-4-carbonitrile synthesis through the condensation of malononitrile, benzaldehyde, and phenylhydrazine in green aqueous media researchgate.net.
Nano Catalyst-Mediated Synthesis: Nano catalysts have revolutionized organic synthesis due to their high surface area and catalytic activity. Various nano catalysts have been developed for the synthesis of pyrazole derivatives. For instance, cobalt-based nanoparticles (Co/Al2O3) have been reported as an efficient recyclable catalyst for the synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions yu.edu.jo. Another approach utilizes nano-eggshell/Ti(IV) as a novel heterogeneous natural nanocatalyst for the rapid, four-component synthesis of dihydropyrano[2,3-c]pyrazoles scispace.com. Furthermore, a novel nano catalyst, LDH@PTRMS@DCMBA@CuI, has demonstrated significant activity and selectivity in the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives via a three-component one-pot reaction nih.gov. Green synthesis of pyrazole derivatives has also been achieved using nano-catalysts like cobalt oxide under microwave irradiation pharmacognosyjournal.net.
Table 2: Catalyzed Multi-component Synthesis of Pyrazole Derivatives
| Catalyst | Reactants | Solvent | Key Advantages | Ref. |
|---|---|---|---|---|
| DABCO | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aldehydes | Water | High yield, shorter reaction time, easy work-up | daneshyari.com |
| DABCO | Malononitrile, Benzaldehyde, Phenylhydrazine | Water | Green solvent, minimum reaction period | researchgate.net |
| Co/Al2O3 nanocatalyst | Aldehyde, Malononitrile, Barbituric acid/Pyrazolinone | Solvent-free | Recyclable catalyst, short reaction times | yu.edu.jo |
| Nano-eggshell/Ti(IV) | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Solvent-free | Natural nanocatalyst, room temperature | scispace.com |
| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, Malononitrile, Phenyl hydrazine | H2O/EtOH | Eco-friendly, high yields, short reaction times | nih.gov |
Cyclization Reactions Utilizing Malononitrile and Hydrazine Derivatives
A fundamental and widely used method for the synthesis of the pyrazole core involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of pyrazole-5-carbonitriles, malononitrile and its derivatives are key precursors.
The reaction of malononitrile with hydrazine is a classical route to aminopyrazoles acs.org. This reaction can lead to different products depending on the stoichiometry and reaction conditions. These aminopyrazoles can then be further functionalized to obtain the desired this compound.
Malononitrile dimer is a versatile precursor in the synthesis of various heterocyclic compounds. Its reaction with hydrazine provides a direct route to 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile mdpi.comekb.eg. This intermediate is highly valuable as it possesses the required nitrile group and a pyrazole core that can be subsequently chlorinated at the 4-position. The use of malononitrile dimer has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs through reactions such as cycloaddition and cyclocondensation researchgate.net.
Condensation with Hydrazine Hydrate
The construction of the pyrazole ring is frequently accomplished through the condensation of a 1,3-dielectrophilic species with hydrazine hydrate or its derivatives. This is a foundational and widely used method in pyrazole synthesis. nih.govbeilstein-journals.org The reaction involves the cyclocondensation of compounds containing two electrophilic centers separated by a carbon atom, such as 1,3-dicarbonyl compounds, β-ketonitriles, or their synthetic equivalents, with the two nitrogen nucleophiles of hydrazine. beilstein-journals.orgnih.gov
One common approach utilizes activated enol ethers, which act as trifunctional electrophiles. nih.govbeilstein-journals.org For example, the reaction of enol ethers derived from malonic acid derivatives with hydrazine hydrate leads to the formation of 3,4-disubstituted pyrazoles. nih.gov The process begins with a nucleophilic vinylic substitution, followed by an intramolecular cyclization to yield the pyrazole ring. beilstein-journals.org
Multicomponent reactions also provide an efficient route to pyrazole derivatives. For instance, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate can yield complex pyrazole structures in a single pot. rsc.org In these reactions, the β-ketoester and hydrazine hydrate first react to form a pyrazolone intermediate, which then participates in further reactions with other components to build the final heterocyclic system. beilstein-journals.orgnih.gov
| Precursor Type | Reagent | Product Type | Reference |
| 1,3-Dicarbonyl Compounds | Hydrazine Hydrate | Substituted Pyrazoles | beilstein-journals.org |
| Activated Enol Ethers | Hydrazine Hydrate | 3,4-Disubstituted Pyrazoles | nih.govbeilstein-journals.org |
| β-Ketoesters, Aldehydes, Malononitrile | Hydrazine Hydrate | Fused Pyrazoles (e.g., Pyrano[2,3-c]pyrazoles) | nih.govrsc.org |
Halogenation Strategies for Introducing Chlorine at the 4-Position
Introducing a chlorine atom specifically at the 4-position of the pyrazole ring is a critical step for synthesizing the target compound. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Halogenation typically occurs preferentially at the C4 position unless it is already substituted. mdpi.com
Chlorination of Pyrazole-5-carboxylates
Direct chlorination of a pre-formed pyrazole-5-carboxylate is an effective strategy. The electron-withdrawing nature of the carboxylate group at C5 directs the electrophilic chlorine atom to the C4 position. Common chlorinating agents for this transformation include elemental chlorine (Cl₂) and N-chlorosuccinimide (NCS). mdpi.com The reaction with N-chlorosuccinimide is often preferred as it proceeds under milder conditions, typically at room temperature in solvents like carbon tetrachloride (CCl₄), and gives high yields of the 4-chloro derivative. mdpi.com
Synthesis from 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehydes
An alternative route involves starting with a pyrazole that is already chlorinated, such as 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This intermediate serves as a versatile building block for further functionalization. yu.edu.jo For example, the aldehyde group at the C4 position can be used to synthesize various derivatives. Although this specific starting material has chlorine at the C5 position, the synthetic principles are relevant to the broader class of chloropyrazoles. yu.edu.joekb.eg The synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde itself can be achieved via the Vilsmeier-Haack reaction on N-phenylbenzohydrazonoyl chloride, followed by cyclization. The resulting aldehyde can then be transformed; for instance, its reaction with hydrazine derivatives can lead to the formation of fused pyrazole systems. ekb.eg
Introduction of the Carbonitrile Group
The final key functional group to be introduced is the carbonitrile (-CN) at the C5 position. This can be achieved through various methods, often involving the transformation of another functional group, such as an aldehyde, or by constructing the ring with the nitrile precursor already in place.
Via Vilsmeier-Haack Formylation and Subsequent Nitrile Formation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrazole. nih.govorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). scispace.comresearchgate.net This electrophilic reagent attacks the pyrazole ring, usually at the 4-position, to yield a pyrazole-4-carbaldehyde. researchgate.net
Once the formyl group is in place, it can be converted into a carbonitrile. A common method for this transformation is to first form an oxime by reacting the aldehyde with hydroxylamine. The resulting aldoxime is then dehydrated using various reagents, such as acetic anhydride or trifluoroacetic anhydride, to yield the desired carbonitrile. This two-step sequence provides a reliable route from a pyrazole carbaldehyde to a pyrazole carbonitrile. yu.edu.jo
| Step | Reaction | Reagents | Intermediate/Product | Reference |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | Pyrazole-carbaldehyde | scispace.comresearchgate.net |
| 2 | Oxime Formation | Hydroxylamine (NH₂OH) | Pyrazole-aldoxime | yu.edu.jo |
| 3 | Dehydration | Acetic Anhydride | Pyrazole-carbonitrile | yu.edu.jo |
Through Thorpe-Ziegler Reactions
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. wikipedia.orgyoutube.com This methodology is particularly useful for synthesizing cyclic compounds bearing an amino group adjacent to a nitrile, which is a common structural motif in pyrazole chemistry. The reaction typically involves the cyclization of a dinitrile precursor to form a cyclic enaminonitrile. wikipedia.org
In the context of pyrazole synthesis, this reaction is often employed to create fused ring systems starting from a pyrazole with a reactive side chain containing a nitrile group. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be reacted with chloroacetyl chloride to produce an intermediate which, upon reaction with a sulfur nucleophile, can be cyclized via a Thorpe-Ziegler reaction to form a thieno[2,3-b]pyridine ring fused to the pyrazole. mdpi.com More directly, multicomponent reactions involving malononitrile, an aldehyde, and a hydrazine derivative are widely used to synthesize 5-amino-1H-pyrazole-4-carbonitriles. nih.govnih.govresearchgate.net This reaction proceeds via a series of condensations and a final intramolecular cyclization that is mechanistically related to the Thorpe reaction, where the nucleophilic attack of a hydrazine nitrogen onto one of the nitrile groups of an arylidene malononitrile intermediate initiates ring closure. nih.gov
Synthesis of Advanced Derivatives and Analogs of this compound
The chemical reactivity of this compound allows for the synthesis of a diverse array of more complex molecules. Strategic modifications to its core structure have been explored to develop new compounds with varied properties. These synthetic strategies primarily involve functionalization at the pyrazole nitrogen, transformation of the nitrile moiety, and the construction of fused ring systems.
Functionalization at the N1-Position of the Pyrazole Ring
The N1-position of the pyrazole ring is a common site for substitution, enabling the introduction of various alkyl and aryl groups. This functionalization is a key step in modifying the electronic and steric properties of the molecule.
N-Alkylation: A prevalent method for the N-alkylation of pyrazoles, including derivatives like 4-chloropyrazole, involves the use of trichloroacetimidate electrophiles catalyzed by a Brønsted acid such as camphorsulfonic acid (CSA). semanticscholar.org This approach facilitates the introduction of benzylic, phenethyl, and benzhydryl groups in good yields. semanticscholar.orgmdpi.com For instance, reacting 4-chloropyrazole with various trichloroacetimidates provides access to a range of N-alkylated products. mdpi.com Alternative methods for N-alkylation include reactions under solvent-free conditions with microwave irradiation, which can be effective even with secondary halides. researchgate.net Industrially, N-alkylation is often preferred over syntheses starting from N-monosubstituted hydrazines due to cost considerations. google.com
N-Arylation: The introduction of aryl groups at the N1-position can be achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, an evolution of the classic Ullmann reaction, allows for the coupling of pyrazoles with arylboronic acids. mdpi.com These reactions can often be performed under milder conditions than traditional methods, sometimes at room temperature and without the need for a specialized ligand. mdpi.com
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Trichloroacetimidate, Brønsted Acid (e.g., CSA) | N-Alkyl Pyrazoles | semanticscholar.orgmdpi.com |
| N-Alkylation | Alkyl Halide, NaHCO3, Microwave Irradiation (Solvent-free) | N-Alkyl Pyrazoles | researchgate.net |
| N-Arylation | Arylboronic Acid, CuI, Et3N, DMSO | N-Aryl Pyrazoles | mdpi.com |
Derivatization of the Carbonitrile Group to Other Functionalities
The carbonitrile group at the C5-position is a versatile functional handle that can be converted into various other groups, serving as a gateway to different classes of compounds, particularly as a precursor for fused heterocycles.
One of the most significant transformations is the conversion of the nitrile to a thioamide . This is often a crucial intermediate step for the synthesis of fused thiazole rings. The reaction can be achieved through several methods, including oxidative thiolysis using elemental sulfur in the presence of an oxidizing agent like K₂S₂O₈. researchgate.net Another approach involves a three-component reaction between a pyrazole carbaldehyde (which can be derived from the nitrile), a secondary amine, and elemental sulfur to form thioamides under metal- and catalyst-free conditions. beilstein-journals.orgresearchgate.net
Additionally, the carbonitrile group can undergo hydrolysis to form a carboxylic acid. While not extensively detailed for this specific compound in the provided context, the existence of related structures like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid suggests that hydrolysis of the nitrile to a carboxylic acid is a standard and feasible transformation. nih.gov
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety
The this compound scaffold is an excellent building block for constructing bicyclic and polycyclic heterocyclic systems. By utilizing the functional groups on the pyrazole ring, additional rings can be annulated to create compounds of significant chemical interest.
The synthesis of the pyrazolo[3,4-d]pyridazine ring system often starts from a 5-aminopyrazole precursor, which can be derived from this compound via nucleophilic substitution of the chlorine atom. The fusion of the pyridazine ring is typically accomplished by reacting the 5-aminopyrazole-4-carbonitrile intermediate with reagents that can provide the necessary atoms for the new ring. For example, coupling a 5-aminopyrazole with aryl diazonium chlorides can lead to the formation of fused pyridazine systems. ekb.eg This reaction proceeds through diazotization of the amino group followed by intramolecular cyclization.
The construction of the pyrazolo[1,5-a]pyrimidine system is a well-established synthetic route. The key precursor is a 5-aminopyrazole derivative. The synthesis involves a cyclocondensation reaction between the 5-aminopyrazole and a 1,3-dielectrophilic species, such as a β-dicarbonyl compound, enaminone, or enaminonitrile. mdpi.com
The reaction of a 5-aminopyrazole-4-carbonitrile with an enamine in refluxing acetic acid is a common method to produce the pyrazolo[1,5-a]pyrimidine core. ekb.eg The regioselectivity of the cyclization is a critical aspect of this synthesis, with the N1-nitrogen of the pyrazole ring typically attacking one of the electrophilic centers of the reaction partner. mdpi.com Microwave-assisted synthesis has also been employed to facilitate these reactions, often leading to improved yields and regioselective formation of the desired products. mdpi.com
| Pyrazole Precursor | Condensation Partner | Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile derivative | Enaminone | Acetic Acid, Reflux | Substituted Pyrazolo[1,5-a]pyrimidine | ekb.eg |
| 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile | Enaminonitrile | Microwave Irradiation (Solvent-free) | Regioselective Pyrazolo[1,5-a]pyrimidine | mdpi.com |
Pyrazolo[3,4-d]thiazoles: The synthesis of the pyrazolo[3,4-d]thiazole skeleton often involves the use of a pyrazole precursor bearing appropriate functional groups for thiazole ring formation. A common strategy involves the cyclization of a 5-arylidene-2-imino-thiazolidin-4-one derivative with a hydrazine, such as phenylhydrazine. researchgate.net This reaction builds the pyrazole ring onto a pre-existing thiazole-containing structure. An alternative approach starting from the pyrazole would involve converting the 5-carbonitrile into a thioamide, followed by reaction with an α-halocarbonyl compound (a Hantzsch-type synthesis) to construct the fused thiazole ring.
Pyrazolo[3,4-c]isothiazoles: The formation of the pyrazolo[3,4-c]isothiazole fused system can be achieved from a 5-amino-1H-pyrazole-4-carbothioamide intermediate. This precursor, which can be synthesized from the corresponding 5-amino-4-carbonitrile, undergoes oxidative cyclization. Treatment of the 5-amino-4-carbothioamide with an oxidizing agent like hydrogen peroxide in pyridine leads to the concomitant oxidation of the amino and thiocarbamoyl groups, resulting in ring closure to form the fused isothiazole ring.
Thieno[2,3-c]pyrazoles
The synthesis of the thieno[2,3-c]pyrazole ring system often involves the construction of a thiophene ring onto a pre-existing pyrazole core. A common strategy is the Gewald reaction, where a pyrazole-containing active methylene (B1212753) compound reacts with elemental sulfur and a cyano compound in the presence of a base. Another established method involves the reaction of a suitably substituted aminopyrazole with sulfur-containing reagents. For instance, the reaction of an aminopyrazole with ethyl 2-mercaptoacetate can lead to the formation of a thieno[2,3-c]pyrazole derivative through cyclization and dehydration steps. These methods provide a versatile entry to this class of fused heterocycles.
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are among the most studied derivatives, synthesized by fusing a pyrimidine ring to the pyrazole core. The most prevalent method involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitriles with single-carbon reagents like formic acid, formamide, or urea. For example, fusing 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (derived from the corresponding carbonitrile) with urea yields 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione nih.gov. This intermediate can be further chlorinated using reagents like phosphorus oxychloride (POCl₃) to produce 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for further functionalization nih.gov.
One-pot syntheses have also been developed. The reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with various aliphatic acids in the presence of POCl₃ provides a facile route to 1-arylpyrazolo[3,4-d]pyrimidin-4-ones in good yields researchgate.net. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride can also lead to the formation of a pyrazolo[3,4-d]pyrimidine scaffold nih.gov.
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Urea | 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | nih.gov |
| 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | POCl₃, PCl₅ | 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |
| 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile | Aliphatic acids, POCl₃ | 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones | researchgate.net |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic anhydride | 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d] researchgate.netnih.govoxazin-3-yl)acetonitrile | nih.gov |
Pyrazolo[1,5-a]quinazolines
The synthesis of pyrazolo[1,5-a]quinazolines can be achieved through the cyclocondensation of aminopyrazole precursors with suitable 1,3-dielectrophiles. A key strategy involves the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with enaminones derived from 1,3-cyclohexanedione derivatives in refluxing glacial acetic acid. This reaction leads to the formation of pyrazolo[1,5-a]quinazoline-3-carbonitriles, which are versatile intermediates for further chemical modifications researchgate.net. The pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold is another important core structure that can be accessed and subsequently modified to develop a range of derivatives nih.gov.
Pyrazolo-1,3-thiazines
The construction of the pyrazolo-1,3-thiazine fused system from aminopyrazole precursors is a known synthetic transformation. 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been reported as a precursor for pyrazolo-1,3-thiazine derivatives researchgate.net. A common approach involves the reaction of 5-amino-4-cyanopyrazoles with reagents that can provide a three-atom C-S-C fragment. For instance, condensation with thiourea or related compounds can lead to the formation of the thiazine ring. An alternative strategy involves the intramolecular cyclization of N'-(4-ethoxycarbonyl-5-pyrazolyl)thioureas to yield 6-alkyl/arylpyrazolo[3,4-d] researchgate.netnih.govthiazin-4-ones researchgate.net.
Thieno[3,4-c]pyrazoles
The synthesis of thieno[3,4-c]pyrazoles involves the formation of a thiophene ring fused at the 3- and 4-positions of the pyrazole. One effective method is the regioselective condensation of alkyl- or arylhydrazine hydrochlorides with 4-cyano-3-oxotetrahydrothiophene in refluxing ethanol, which produces 2-alkyl- or 2-aryl-3-aminothieno[3,4-c]pyrazoles in excellent yields nih.gov. Additionally, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can serve as a starting material for 3,4-diamino-1H-thieno[3,4-c]pyrazole-6-carbonitrile, demonstrating the versatility of this precursor in constructing complex heterocyclic systems researchgate.net.
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. These approaches focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions, such as multicomponent, one-pot reactions.
Eco-friendly Solvents and Catalysts
The development of environmentally benign synthetic protocols for pyrazoles, including precursors to this compound, has gained significant traction. A key area of focus is the replacement of toxic organic solvents with greener alternatives.
Water, ethanol, and their mixtures are highly favored green solvents. For instance, the synthesis of 1,4-dihydropyrano[2,3-c] pyrazole derivatives has been successfully carried out using a heterogeneous copper nanoparticle catalyst in a 1:1 water-ethanol mixture ekb.eg. Similarly, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been employed for the one-pot, three-component synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in a water/ethanol solvent system at a mild temperature of 55 °C nih.gov. This method offers high yields (85–93%) and short reaction times (15–27 minutes) nih.gov.
Solvent-free conditions represent another important green strategy. The synthesis of dihydropyrano[2,3-c]-pyrazoles has been achieved via a four-component reaction using a Brønsted-acidic ionic liquid, [(CH₂)₄SO₃HMIM][HSO₄], as a reusable catalyst under solvent-free conditions. This approach provides high yields, shorter reaction times, and easy work-up procedures. Furthermore, catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation also offers an interesting methodology from both economic and environmental perspectives.
The reusability of catalysts is a cornerstone of green synthesis. The LDH@PTRMS@DCMBA@CuI catalyst can be recovered and reused for several cycles without a significant loss of activity nih.gov. Likewise, tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles have been used as a novel, green, and magnetically separable catalyst for the synthesis of azo-linked 5-amino-pyrazole-4-carbonitrile derivatives, allowing for easy catalyst recovery and reuse.
Table 2: Examples of Green Chemistry Approaches in Pyrazole Synthesis
| Reaction/Product | Solvent | Catalyst | Key Advantages | Reference(s) |
|---|---|---|---|---|
| 5-Amino-1H-pyrazole-5-carbonitrile derivatives | Water/Ethanol | LDH@PTRMS@DCMBA@CuI (nano copper on layered double hydroxide) | Mild conditions, high yields, short reaction times, reusable catalyst | nih.gov |
| Dihydropyrano[2,3-c]pyrazole derivatives | Solvent-free | [(CH₂)₄SO₃HMIM][HSO₄] (acidic ionic liquid) | High yields, short reaction times, reusable catalyst, easy work-up | |
| Substituted pyrazoles | Not specified (ultrasonic radiation) | Catalyst-free | Operational simplicity, reduced environmental impact | |
| 1,4-Dihydropyrano[2,3-c] pyrazole derivatives | Water/Ethanol | Copper nanoparticles grafted on carbon microsphere (Cu NP/C) | Heterogeneous catalyst, eco-friendly solvent | ekb.eg |
| Azo-linked 5-amino-pyrazole-4-carbonitrile derivatives | Not specified | Tannic acid–functionalized silica-coated Fe₃O₄ nanoparticles | Green, magnetically separable, reusable catalyst |
Optimized Reaction Conditions for High Yields and Reduced Reaction Times
The efficient synthesis of this compound and its derivatives hinges on the optimization of reaction conditions to maximize product yields and minimize reaction times. Research has focused on several key areas, including the development of novel catalysts, the use of green chemistry principles, and the application of energy-efficient techniques like microwave and ultrasound irradiation.
A direct method for producing 4-chloropyrazoles involves the chlorination of a pyrazole that has a hydrogen atom at the 4-position. This reaction is carried out with hypochloric acid or a salt thereof, such as sodium hypochlorite, in a suitable solvent. google.com Optimal conditions for this process are typically found at temperatures ranging from 0°C to 40°C, with a particular preference for 5°C to 30°C, ensuring the substantial absence of any carboxylic acid. google.com
For the broader class of pyrazole-4-carbonitrile derivatives, multi-component reactions are frequently employed. Significant improvements in yield and reaction time have been achieved through catalyst and solvent screening. One notable approach utilizes common sodium chloride (NaCl) as a facile and environmentally benign catalyst in an aqueous medium at room temperature. researchgate.net A model reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine demonstrated that while no product was formed in water alone, the addition of 10 mol% NaCl led to a 90% yield in just 20 minutes. researchgate.net This highlights the profound impact of a simple, green catalyst on reaction efficiency.
The table below summarizes the effect of various catalysts and solvents on a model reaction for the synthesis of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. researchgate.net
| Entry | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | --- | Water | --- | NR |
| 2 | K₂CO₃ | Water | 160 | 37 |
| 3 | Vitamin B1 | Water | 60 | 65 |
| 4 | NaBr | Water | 60 | 85 |
| 5 | NaCl | Water | 20 | 90 |
| 6 | NaCl | DMF | 180 | 72 |
| 7 | NaCl | Ethanol | 60 | 80 |
| 8 | NaCl | Methanol | 90 | 80 |
| NR: No Reaction. Reaction conditions: 4-methoxy benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), catalyst (10 mol%) in the specified solvent (10 mL) at room temperature. researchgate.net |
Advanced catalytic systems, particularly novel nanocatalysts, have also been developed to facilitate green and efficient syntheses. For instance, a nano copper catalyst stabilized on a modified layered double hydroxide (LDH@PTRMS@DCMBA@CuI) has been used for the one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. nih.gov Optimization of this system showed that the highest yield (93%) and the shortest reaction time (15 minutes) were achieved using 0.05 g of the catalyst in a water/ethanol solvent mixture at 55°C. nih.gov This method offers advantages such as eco-friendliness, mild reaction conditions, and high yields in minimal time. nih.gov
The following table details the optimization of reaction conditions for the synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile using the LDH@PTRMS@DCMBA@CuI catalyst. nih.gov
| Entry | Solvent | Temperature (°C) | Catalyst Amount (g) | Time (min) | Yield (%) |
| 1 | Water | 55 | 0.05 | 25 | 75 |
| 2 | Ethanol | 55 | 0.05 | 20 | 88 |
| 3 | Methanol | 55 | 0.05 | 23 | 85 |
| 4 | Acetonitrile | 55 | 0.05 | 30 | 65 |
| 5 | H₂O/EtOH | 55 | 0.05 | 15 | 93 |
| 6 | H₂O/EtOH | Room Temp. | 0.05 | 40 | 60 |
| 7 | H₂O/EtOH | 80 | 0.05 | 15 | 93 |
| 8 | H₂O/EtOH | 55 | 0.03 | 25 | 82 |
| 9 | H₂O/EtOH | 55 | --- | 60 | 35 |
| Reaction conditions: 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol) in the specified solvent. nih.gov |
Furthermore, non-conventional energy sources have been shown to drastically reduce reaction times. The use of microwave irradiation in the synthesis of pyrano[2,3-c]pyrazole derivatives, for example, reduced the reaction time from 1.4 hours (conventional heating at 80°C) to just 25 minutes, with an increase in yield from 80% to 88%. rsc.org Similarly, ultrasound-assisted synthesis of related pyrazole derivatives in an aqueous ethanol solution yielded 98% of the product within 10 minutes, compared to 83% yield after 1 hour using conventional methods. rsc.org These techniques accelerate reactions by allowing for direct interaction with polar molecules, leading to shorter reaction times and increased energy efficiency. rsc.org
Reaction Chemistry and Mechanistic Investigations of 4 Chloro 1h Pyrazole 5 Carbonitrile
Reactivity of the Carbonitrile Group in 4-Chloro-1H-pyrazole-5-carbonitrile
The carbonitrile (or cyanide) group is a versatile functional group that can undergo a variety of transformations.
Nucleophilic Addition Reactions
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition can lead to a variety of products depending on the nucleophile and the reaction conditions. For instance, the nitrile group can be hydrolyzed to a carboxylic acid. uobabylon.edu.iq In the context of drug discovery, nitrile groups are sometimes incorporated to enhance certain properties, and their potential for metabolic transformation is a key consideration. acs.org
Oxidation Reactions
While the oxidation of the nitrile group itself is not a common transformation, the pyrazole (B372694) ring system to which it is attached can be susceptible to oxidation under certain conditions. For example, the use of oxidizing agents like tert-butyl hydroperoxide (TBHP) in the presence of iodine can lead to oxidative dehydrogenative coupling reactions in pyrazol-5-amines. nih.gov Aldehydes can be converted to nitriles through an aerobic oxidation process. organic-chemistry.org It is important to note that the presence of the electron-withdrawing chloro and carbonitrile groups on the pyrazole ring in this compound would likely influence its susceptibility to oxidation.
Reactivity of the Chloro Substituent
The chlorine atom on the pyrazole ring is a key site for synthetic modification, primarily through nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution Reactions
The replacement of the chloro group by a nucleophile is a well-established method for functionalizing the pyrazole ring. nih.gov This type of reaction, known as nucleophilic aromatic substitution (SNAr), is facilitated by the electron-withdrawing nature of the pyrazole ring and the carbonitrile group. nih.gov These reactions are fundamental in medicinal chemistry for building molecular complexity. nih.govnih.gov For instance, the reaction of 4-halonitro-pyrazolecarboxylic acids with arylamines in the presence of a copper catalyst leads to the formation of 4-arylamino substituted products. osti.gov The reactivity of halopyridines in nucleophilic aromatic substitution is a well-studied analogy, where amines are common nucleophiles. youtube.com The reaction often requires heat to overcome the energy barrier of disrupting the aromaticity of the ring during the formation of the intermediate Meisenheimer complex. nih.govyoutube.com
| Nucleophile | Product | Reaction Conditions |
| Arylamine | 4-Arylamino-1H-pyrazole-5-carbonitrile | Copper catalyst |
| Amine | 4-Amino-1H-pyrazole-5-carbonitrile | Heat |
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and any substituents present.
Electrophilic Substitution Patterns
In general, electrophilic aromatic substitution (SEAr) on the pyrazole ring preferentially occurs at the C4 position, which is the most electron-rich carbon atom. quora.com However, in this compound, the C4 position is already substituted with a chlorine atom. The presence of the electron-withdrawing chloro and carbonitrile groups deactivates the ring towards electrophilic attack compared to unsubstituted pyrazole. quora.com Any further electrophilic substitution would likely be directed to the remaining available positions, though the reaction would be significantly more difficult to achieve. The study of electrophilic substitution on pyrazole and its derivatives shows that the position of substitution is influenced by the nature of the substituents already present on the ring. researchgate.net
| Reagent | Product |
| Electrophile (E+) | No reaction or substitution at other positions (less favorable) |
Nucleophilic Substitution Patterns
The chlorine atom at the C4 position of the pyrazole ring in this compound is susceptible to nucleophilic substitution, a common reaction for halo-heterocyclic compounds. While direct studies on this specific molecule are not extensively detailed in the provided literature, inferences can be drawn from the reactivity of similarly structured compounds. The electron-withdrawing nature of the adjacent nitrile group and the pyrazole ring itself activates the C4 position towards nucleophilic attack.
Common nucleophiles that are expected to react include amines, thiols, and alkoxides, leading to the corresponding 4-substituted pyrazole derivatives. For instance, the reaction of 4-halonitro-pyrazolecarboxylic acids with arylamines has been shown to yield 4-arylamino substituted products, suggesting that amino groups are effective nucleophiles for this class of compounds. osti.gov Similarly, chloro-heterocycles have been shown to react with various S-nucleophiles. semanticscholar.orgnih.gov In one instance, a chloroacetamide derivative attached to a pyrazole ring readily reacted with 3-cyanopyridine-2-thiolates. semanticscholar.org Other studies on related chloro-containing heterocyclic systems have demonstrated successful substitution reactions with sodium azide, various amines, and thiophenol. researchgate.net These examples strongly suggest that this compound would undergo analogous substitution reactions, providing a versatile route to a variety of 4-functionalized pyrazole-5-carbonitriles.
The general scheme for such a substitution is a nucleophilic aromatic substitution (SNAr) mechanism. This pathway typically involves the attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the chloride ion restores the aromaticity of the pyrazole ring, yielding the substituted product. The regioselectivity of these reactions on halo-heterocycles is influenced by the electronic properties of the ring and its substituents. baranlab.org
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Expected Product |
|---|---|---|
| Amine | Arylamine | 4-Arylamino-1H-pyrazole-5-carbonitrile |
| Thiol | Thiophenol | 4-(Phenylthio)-1H-pyrazole-5-carbonitrile |
| Azide | Sodium Azide | 4-Azido-1H-pyrazole-5-carbonitrile |
Mechanistic Pathways of Key Transformations
The synthesis of the this compound core structure often involves a multicomponent reaction strategy, which is a hallmark of efficiency in modern organic synthesis. nih.gov The key mechanistic steps typically include a Knoevenagel condensation, an intramolecular cyclization, and the crucial involvement of catalysts.
The formation of the pyrazole carbonitrile scaffold frequently begins with a Knoevenagel condensation. researchgate.netresearchgate.net This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. organic-chemistry.org In the context of pyrazole synthesis, this typically involves the reaction between an aldehyde and an active methylene (B1212753) compound like malononitrile. researchgate.netresearchgate.net
Following the Knoevenagel condensation, the next crucial step is an intramolecular cyclization. The Knoevenagel adduct, which is an excellent Michael acceptor, reacts with a hydrazine (B178648) derivative. nih.govresearchgate.net The hydrazine contains two nucleophilic nitrogen atoms. One of the nitrogen atoms of the hydrazine attacks the β-carbon of the α,β-unsaturated system in a Michael addition reaction. nih.gov
This addition leads to an intermediate which then undergoes a subsequent intramolecular cyclization. The second nitrogen atom of the hydrazine attacks one of the nitrile groups. This is followed by tautomerization and often oxidation to form the stable, aromatic pyrazole ring. researchgate.net The final aromatization step is a strong thermodynamic driving force for the reaction sequence.
Catalysts play a pivotal role in facilitating the synthesis of pyrazole carbonitriles, often enabling the reactions to proceed under milder conditions and with higher yields. A variety of catalysts have been employed in these multicomponent reactions.
Base Catalysts: Weakly basic amines like piperidine (B6355638) or salts such as ammonium (B1175870) carbonate are commonly used to facilitate the initial Knoevenagel condensation by deprotonating the active methylene compound. nih.govresearchgate.net
Lewis Acid Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the carbanion. nih.gov
Green and Heterogeneous Catalysts: In line with the principles of green chemistry, various environmentally benign catalysts have been developed. These include sodium chloride (NaCl) in aqueous media, which is thought to promote the reaction through a "salting out" effect that increases hydrophobic interactions between reactants. researchgate.net Novel nanocatalysts, such as tannic acid-functionalized silica-coated magnetic nanoparticles and modified layered double hydroxides (LDHs), have also been shown to be highly efficient and recyclable. nih.gov These catalysts often provide a solid support or an active surface that brings the reactants together and lowers the activation energy of the reaction. nih.gov
Stereochemical Considerations in this compound Synthesis
The final product, this compound, is a planar, aromatic molecule and is therefore achiral. However, stereochemical aspects can be relevant in the context of the reaction intermediates formed during its synthesis.
The Knoevenagel condensation step can theoretically produce a mixture of (E) and (Z) geometric isomers of the α,β-unsaturated intermediate. organic-chemistry.org The ratio of these isomers can be influenced by the reaction conditions. However, since the subsequent intramolecular cyclization leads to the formation of the aromatic pyrazole ring, the initial stereochemistry of the double bond is often not critical as the sp²-hybridized centers of the double bond become part of the aromatic system.
While the target molecule itself is achiral, the synthesis of chiral pyrazole derivatives is a significant area of research, often accomplished by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. uniovi.esmjcce.org.mk For example, chiral pyrazoles with a stereocenter attached to a nitrogen atom have been synthesized from chiral amines or through stereoselective reactions. uniovi.es These approaches are not directly relevant to the synthesis of the achiral this compound but highlight the broader stereochemical possibilities within pyrazole chemistry. For the synthesis of the title compound, the primary stereochemical consideration is the potential for geometric isomerism in the Knoevenagel intermediate, which is resolved upon the final aromatization to the pyrazole ring.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Malononitrile |
| Aluminum chloride |
| Sodium chloride |
| Piperidine |
| Ammonium carbonate |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Chloro-1H-pyrazole-5-carbonitrile and Derivatives
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of atoms. For pyrazole (B372694) derivatives, NMR is crucial for confirming the substitution patterns on the heterocyclic ring.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of pyrazole derivatives, such as 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, specific chemical shifts (δ) and coupling patterns are observed. For instance, the ¹H NMR spectrum of this derivative in CDCl₃ shows a complex multiplet for the aromatic protons between δ 7.11 and 7.62 ppm. rsc.org The presence of signals corresponding to the phenyl and chlorophenyl groups, along with other characteristic peaks, helps confirm the structure. rsc.org
¹H NMR Spectral Data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 7.62 | t | 5H | Phenyl protons | rsc.org |
| 7.40 – 7.28 | m | 3H | Phenyl/Chlorophenyl protons | rsc.org |
| 7.11 | d | 2H | Chlorophenyl protons | rsc.org |
Note: Data recorded on a 250 MHz instrument in CDCl₃. t = triplet, m = multiplet, d = doublet.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. The ¹³C NMR spectrum for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile shows a series of signals corresponding to the pyrazole ring carbons, the phenyl and chlorophenyl carbons, and the nitrile carbon. rsc.org The chemical shifts for the pyrazole ring carbons are particularly important for confirming the structure and substitution pattern. nih.gov The concerted application of one- and two-dimensional NMR experiments is often used for the complete assignment of ¹³C NMR resonances in pyrazole derivatives. nih.gov
¹³C NMR Spectral Data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 153.12 | C=N (Pyrazole Ring) | rsc.org |
| 144.40 | C-N (Pyrazole Ring) | rsc.org |
| 142.44 | C-Cl (Aromatic) | rsc.org |
| 135.81 | Aromatic C | rsc.org |
| 133.90 | Aromatic C | rsc.org |
| 130.91 | Aromatic CH | rsc.org |
| 129.46 | Aromatic CH | rsc.org |
| 129.31 | Aromatic CH | rsc.org |
| 129.03 | Aromatic CH | rsc.org |
| 128.81 | Aromatic CH | rsc.org |
| 128.33 | Aromatic C | rsc.org |
| 127.25 | Aromatic CH | rsc.org |
| 120.33 | C-CN (Pyrazole Ring) | rsc.org |
Note: Data recorded on a 63 MHz instrument in CDCl₃.
For complex heterocyclic systems like pyrazoles, two-dimensional NMR techniques such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment are invaluable. ¹H-¹⁵N HMBC specifically maps long-range couplings between protons and nitrogen atoms, providing unambiguous evidence of connectivity. This is particularly useful for distinguishing between regioisomers and confirming the position of substituents relative to the nitrogen atoms in the pyrazole ring. researchgate.net The structures of newly synthesized fused heterocyclic compounds based on pyrazoles are often confirmed using a combination of ¹H, ¹³C, and ¹⁵N-NMR spectroscopy. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula with high confidence. nih.gov This capability is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The use of HRMS enables confident species identification through these accurate mass measurements and the analysis of relative isotopic abundances. nih.gov In the synthesis of novel pyrazole derivatives, HRMS investigation is a standard method for confirming the identity of the target structures. researchgate.net For this compound (C₄H₂ClN₃), HRMS would be used to confirm its exact mass, distinguishing it from any potential isomers or impurities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For pyrazole carbonitrile derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups such as the nitrile (C≡N) and amine (N-H) groups.
In the spectrum of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, a sharp absorption band around 2206 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. rsc.org The bands in the region of 3208-3447 cm⁻¹ correspond to the N-H stretching vibrations of the amino group, while absorptions around 1632 cm⁻¹ are indicative of N-H bending. rsc.org
Characteristic IR Absorption Bands for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
| Frequency (cm⁻¹) | Functional Group | Vibration Type | Reference |
|---|---|---|---|
| 3447, 3346, 3313, 3208 | -NH₂ (Amino) | N-H Stretch | rsc.org |
| 3055 | C-H (Aromatic) | C-H Stretch | rsc.org |
| 2206 | -C≡N (Nitrile) | C≡N Stretch | rsc.org |
| 1632 | -NH₂ (Amino) | N-H Bend | rsc.org |
X-ray Crystallography for Solid-State Structural Determination
Detailed X-ray crystallography data for this compound, which would provide definitive information on its solid-state structure, is not available in the reviewed scientific literature.
Specific details regarding the crystal system, space group, unit cell dimensions, and key bond lengths and angles for this compound are not publicly available. Consequently, an analysis of its supramolecular organization, including potential hydrogen bonding or other intermolecular interactions, cannot be provided.
Without experimental crystallographic data, any potential structural ambiguities for this compound cannot be addressed or resolved.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Experimental or theoretical UV-Vis spectroscopic data for this compound, which would describe its electronic absorption properties, is not found in the surveyed literature. Therefore, a discussion of its electronic transitions is not possible.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. These computational methods allow for the detailed analysis of molecular structure and electronic characteristics.
Geometry Optimization and Electronic Structure Calculations
Theoretical studies have utilized DFT with various basis sets, such as B3LYP/6-311+G(2d,p) and B3LYP/6-31G(d), to determine the optimized molecular geometry of pyrazole derivatives. tandfonline.comnih.gov These calculations help in understanding the three-dimensional arrangement of atoms and the electronic distribution within the molecule. For instance, in a study on a related pyrazole compound, the optimized molecular structure was found to be in good agreement with experimental X-ray diffraction data. researchgate.net Such studies often reveal a planar conformation for the pyrazole ring system, stabilized by intramolecular interactions and conjugated π-systems. nih.gov
Prediction of Spectroscopic Parameters
DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For example, theoretical UV-Vis spectra can be generated using time-dependent DFT (TD-DFT) to understand the electronic absorption properties of these compounds. ufrj.br Furthermore, vibrational frequencies calculated through DFT can aid in the assignment of bands observed in experimental FT-IR spectra, confirming the presence of key functional groups. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's electronic stability and its potential for electronic transitions. nih.gov A larger HOMO-LUMO gap generally indicates higher stability and lower chemical reactivity. nih.govresearchgate.net This analysis helps in elucidating the structural features and physicochemical properties of pyrazole derivatives. researchgate.net
Reactivity Site Prediction using ALIE, ELF, LOL, and RDG
Advanced computational techniques are used to predict the reactive sites within a molecule. Molecular Electrostatic Potential (MEP) maps, for instance, are generated from the electron density to visualize the regions that are prone to electrophilic or nucleophilic attack. researchgate.net These maps provide valuable information on the chemical reactivity of the functional sites within the pyrazole structure. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.ir It is widely used in drug design to understand the interaction between a ligand and its protein target. ijnc.irresearchgate.net
Ligand-Protein Binding Affinity Predictions
Molecular docking studies on pyrazole derivatives have been conducted to predict their binding affinities with various protein receptors. ijnc.irresearchgate.netnih.gov These simulations help in identifying potential lead compounds by estimating the strength of the interaction, often expressed as a binding energy value. ijpbs.com The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. ijnc.irnih.gov For instance, pyrazole derivatives have been docked against bacterial protein receptors to assess their potential as antibacterial agents, with significant binding energy values indicating good interaction. researchgate.net
Understanding Interaction with Biological Targets
While specific molecular docking or interaction studies for 4-Chloro-1H-pyrazole-5-carbonitrile were not found in the provided search results, computational studies on closely related pyrazole derivatives are prevalent and illustrate the common approaches used to understand their biological activity. Pyrazole-containing compounds are known to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. mdpi.comontosight.ai
Computational docking is a key tool for predicting the binding orientation and affinity of a small molecule to a protein target. For instance, studies on derivatives of 1H-pyrazole-5-carboxylic acid involved docking with the voltage-gated sodium channel (PDB code: 2KaV) to evaluate their anti-maximal electroshock-induced seizure (anti-MES) activity. researchgate.net In other research, novel pyrazole-carboxamide derivatives were docked into the active sites of human carbonic anhydrase isoforms I and II (hCA I and hCA II) to assess their inhibitory potential. nih.gov Furthermore, 1H-pyrazole derivatives have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in anticancer therapy. nih.gov These examples highlight the utility of computational methods in elucidating the interactions between pyrazole-based compounds and their biological targets, a strategy that is directly applicable to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. ej-chem.org Although no QSAR models have been developed specifically for this compound, several studies on related pyrazole derivatives demonstrate the power of this approach.
A QSAR study on 62 compounds with activity against maximal electroshock-induced seizure (MES) led to a robust model for predicting the anti-MES activity of new 1H-pyrazole-5-carboxylic acid derivatives. researchgate.net The resulting six-parameter model showed excellent statistical quality. researchgate.net Another advanced study utilized a five-dimensional QSAR (5D-QSAR) methodology to investigate 1H-pyrazole derivatives as EGFR inhibitors. nih.gov This model successfully identified the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the compounds' inhibitory activity and was validated through rigorous statistical and external tests. nih.gov
These models are instrumental in designing new, more potent compounds by predicting their activity before synthesis, thereby saving time and resources.
Below is an interactive table summarizing QSAR studies on related pyrazole compounds.
| Pyrazole Derivative Class | Biological Target/Activity | QSAR Model Type | Key Findings & Statistical Significance |
| 1H-pyrazole-5-carboxylic acid derivatives | Anti-MES Activity | 3D-QSAR | A six-parameter equation was developed with good statistical qualities (R²=0.937, R²pred=0.929, Q²=0.913). researchgate.net |
| 1H-pyrazole derivatives | EGFR Inhibitors | 5D-QSAR | The model highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity and was statistically validated. nih.gov |
| Pyrazolone derivatives | Antimicrobial Activity | 2D-QSAR | Correlated molecular descriptors with antimicrobial activities against various bacterial and fungal microbes. ej-chem.org |
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes. While no MD simulation studies were found specifically for this compound, this technique has been applied to its structural analogs.
In a study of pyrazole-carboxamides as carbonic anhydrase inhibitors, 50-nanosecond MD simulations were performed to analyze the stability of the docked poses within the hCA I and hCA II receptor binding sites. nih.gov The simulations confirmed that the inhibitors exhibited good stability, with only minor conformational changes and fluctuations, thus validating the molecular docking results. nih.gov General studies on organic molecular crystals show that MD simulations are effective for qualitative analysis of molecular and crystal structures, though quantitative results should be interpreted with caution. rsc.org This demonstrates that MD simulations are a valuable, applicable tool for verifying docking predictions and understanding the dynamic behavior of this compound within a biological environment.
Thermodynamic Calculations for Reaction Energetics
Thermodynamic calculations are crucial for understanding the energy changes that occur during a chemical reaction, including activation energies and the stability of intermediates and products. In the context of pyrazole synthesis, these calculations can elucidate reaction mechanisms and the influence of different chemical groups on reaction rates.
For the synthesis of related 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, the Hammett equation was used to analyze the reaction energetics. nih.gov This approach establishes a linear free-energy relationship that quantifies the impact of substituents on the reaction's free energy and the activation energy of the transition state. nih.gov By plotting the logarithm of the reaction rate constants against the Hammett substituent constants (σ), researchers can understand how electron-donating or electron-withdrawing groups on the reactants affect the reaction's progress. nih.gov While specific thermodynamic data for this compound is not available, this methodology represents a standard and powerful approach to studying the energetics of its synthesis.
Solvent Effects on Molecular Properties and Reactivity
The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, yields, and even the reaction pathway. Research into the synthesis of related 5-amino-1H-pyrazole-5-carbonitrile derivatives systematically investigated the role of the solvent.
The model reaction was tested in various solvents, including water, ethanol, methanol, and acetonitrile, as well as under solvent-free conditions. nih.gov The results clearly showed that the solvent choice had a major impact on the product yield. nih.gov The highest yield (93%) and the shortest reaction time (15 minutes) were achieved using a water/ethanol mixture at 55 °C with a novel nano-catalyst. nih.gov This highlights the importance of optimizing solvent conditions to achieve efficient and green synthesis protocols.
The following interactive table summarizes the effect of different solvents on the synthesis of a related pyrazole carbonitrile derivative.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Water | 55 | 60 | 65 |
| 2 | Ethanol | 55 | 25 | 89 |
| 3 | Water/Ethanol | 55 | 15 | 93 |
| 4 | Methanol | 55 | 30 | 85 |
| 5 | Acetonitrile | 55 | 50 | 70 |
| 6 | Solvent-free | 55 | 60 | 45 |
Data adapted from a study on the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. nih.gov
Mechanistic Studies of Biological Activities of 4 Chloro 1h Pyrazole 5 Carbonitrile Derivatives
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are fundamental to understanding how the chemical structure of a molecule, such as a 4-Chloro-1H-pyrazole-5-carbonitrile derivative, correlates with its biological activity. researchgate.net These studies systematically alter parts of the molecule—the core scaffold, substituents, and functional groups—to map the chemical features essential for its pharmacological effects.
The biological profile of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any attached aryl rings. Research into various pyrazole-based compounds has established several key principles regarding substitution patterns.
The substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs. frontiersin.org For instance, in a series of pyrazole derivatives designed as cannabinoid CB1 receptor antagonists, potent activity was linked to specific substitution patterns: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov
Similarly, in the development of kinase inhibitors, modifications to substituents on the pyrazole ring were critical. Replacing a hydrophobic phenyl ring with a more polar heterocycle like pyrazole enhanced potency significantly. nih.gov Further introduction of substituents on the pyrazole ring's nitrogen atom was explored to modulate properties like cell permeability and efflux rates. nih.gov For example, N-alkylated pyrazoles showed high potency, while N-pyridinyl derivatives exhibited a more favorable low efflux rate. nih.gov
The table below summarizes findings on how different substituents on pyrazole derivatives can influence their biological activity, drawn from various studies on this class of compounds.
| Position of Substitution | Substituent Type | Observed Impact on Biological Activity | Reference Compound Class |
| N1-position | 2,4-dichlorophenyl | Essential for potent brain cannabinoid CB1 receptor antagonistic activity. nih.gov | Cannabinoid Receptor Antagonists nih.gov |
| N1-position | Arylmethyl | Resulted in pyrazole-5-carbohydrazide derivatives with significant antitumor activity and cell apoptosis properties. nih.gov | Anticancer Agents nih.gov |
| C3-position | Carboxamido | A key structural requirement for potent CB1 receptor antagonism. nih.gov | Cannabinoid Receptor Antagonists nih.gov |
| C4-position | Alkyl | Introduction of an alkyl group on 4-alkyl-1,3,5-triarylpyrazoles was explored for estrogen receptor ligands. mdpi.com | Estrogen Receptor Ligands mdpi.com |
| C5-position | para-substituted phenyl | A critical feature for high-affinity binding to the CB1 receptor. nih.gov | Cannabinoid Receptor Antagonists nih.gov |
The specific functional groups on the this compound scaffold, namely the chloro and carbonitrile groups, are expected to play a significant role in defining its pharmacological profile.
In Vitro and In Vivo Biological Evaluation Strategies
The biological evaluation of new chemical entities, including derivatives of this compound, involves a multi-step process using both in vitro (laboratory-based) and in vivo (animal model) systems. nih.govnih.gov These strategies are designed to screen for biological activity, determine potency, and elucidate the mechanism of action. ekb.eg
The initial step in evaluating a new compound is often through the development and application of specific assays. acs.org
Assay Development: This involves creating a reliable and reproducible method to measure a specific biological activity. For pyrazole derivatives, a wide range of assays are employed depending on the therapeutic target.
Enzymatic Assays: If the compounds are designed as enzyme inhibitors (e.g., kinase or cyclooxygenase inhibitors), assays are developed to measure the inhibition of the specific enzyme's activity. nih.govmdpi.com For example, COX-1/COX-2 inhibitory activity is a common screen for anti-inflammatory pyrazoles. mdpi.com
Cell-Based Assays: These assays use living cells to assess a compound's effect on a cellular process. nih.gov Common examples include cytotoxicity assays (e.g., MTT assay) against various cancer cell lines to screen for anticancer activity, or anti-proliferative assays for endothelial cells to test for anti-angiogenic effects. nih.govacs.orgspast.org
Binding Assays: These are used to determine if and how strongly a compound binds to its target receptor, as seen in the evaluation of pyrazole derivatives for cannabinoid receptor binding. nih.gov
Assay Validation: Once an assay is developed, it must be validated to ensure its accuracy, precision, and robustness. This often involves testing the assay with known standard drugs or reference compounds to confirm its reliability. nih.govacs.org For example, in docking studies, the protocol is often validated by redocking a known co-crystallized ligand into the active site to ensure the method can accurately reproduce the experimental binding mode. acs.orgmdpi.com
A key goal of biological evaluation is to understand how a compound exerts its effects at a molecular level. researchgate.net This involves identifying the specific biological molecule it interacts with (the target) and the consequences of that interaction. frontiersin.org
Identifying the specific molecular target of a bioactive compound is crucial for understanding its mechanism of action and for further optimization. researchgate.net
Target Identification:
In Silico Approaches: Computational methods are increasingly used as a first step to propose potential targets. Servers like PharmMapper can screen a compound's structure against a database of pharmacophores to predict likely protein targets. researchgate.net Molecular docking studies can then be used to simulate the binding of the compound to the predicted target's active site, providing insights into potential interactions. mdpi.comnih.gov
Experimental Approaches: Biochemical methods are used to confirm these predictions. For instance, if a compound is predicted to be a kinase inhibitor, its activity can be tested against a panel of different kinases to determine its specific target and selectivity profile. nih.gov
Target Validation: Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the compound's observed biological effect. This involves a variety of experimental techniques:
Enzymatic Assays: Direct testing of the compound's inhibitory effect on the purified target enzyme (e.g., Hsp90α, CDK-2, caspases) is a common validation method. acs.orgresearchgate.net
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct binding of a compound to its target in a cellular environment.
Molecular Dynamics (MD) Simulations: These computational studies can explore the stability and binding mode of the compound within the target's active site over time, supporting the proposed interaction. researchgate.netnih.gov
Gene Knockdown/Knockout: In cell-based models, reducing the expression of the proposed target gene can help determine if the compound's activity is dependent on the presence of that target.
Through this iterative process of in silico prediction, in vitro testing, and in vivo validation, the mechanism of action for derivatives of compounds like this compound can be systematically unraveled. frontiersin.orgresearchgate.net
Mechanism of Action Elucidation
Enzymatic Inhibition Studies
Derivatives of this compound have been the subject of numerous studies to understand their potential as enzyme inhibitors. These investigations are crucial for developing new therapeutic agents.
One area of focus has been the inhibition of human carbonic anhydrase (hCA) isozymes I and II. In one study, novel pyrazole-sulfonamide derivatives were synthesized and evaluated for their inhibitory effects on these enzymes. The results showed that the inhibition constants (Ki) were in the micromolar range, with some compounds demonstrating significant inhibitory potential against both hCA I and hCA II. Specifically, the Ki values ranged from 0.056 to 110.400 μM for hCA I and 0.057 to 533.400 μM for hCA II. researchgate.net These findings highlight the role of the pyrazole scaffold in interacting with the active site of these enzymes. researchgate.net
Another significant target for these pyrazole derivatives is the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov DapE is a crucial enzyme in the lysine (B10760008) biosynthesis pathway of many bacteria, making it an attractive target for new antibiotics. Researchers have synthesized pyrazole thioether analogs and tested their inhibitory activity against DapE from Haemophilus influenzae (HiDapE). These studies provide a basis for developing novel antibacterial agents that work by disrupting essential bacterial metabolic pathways. nih.gov
Furthermore, pyrazole derivatives have been investigated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation and various diseases. nih.gov Chalcone derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole were synthesized and showed potent inhibitory activity against 15-LOX. nih.gov The structure-activity relationship studies indicated that the substitution pattern on the pyrazole ring significantly influences the inhibitory potency.
In the context of diabetes, pyrazole-phthalazine hybrids have been designed and evaluated as inhibitors of the α-glucosidase enzyme. nih.gov This enzyme is involved in carbohydrate metabolism, and its inhibition can help manage type 2 diabetes. The synthesized compounds exhibited significantly higher activity than the standard drug Acarbose, with IC50 values ranging from 13.66 to 494 µM. nih.gov Kinetic studies of the most potent inhibitor revealed an inhibition constant (Ki) of 34.75 µM, indicating a strong binding affinity to the enzyme. nih.gov
The following table summarizes the enzymatic inhibition data for selected this compound derivatives:
Table 1: Enzymatic Inhibition of this compound Derivatives
| Compound Type | Target Enzyme | Inhibition Data (Ki or IC50) | Reference |
|---|---|---|---|
| Pyrazole-sulfonamides | hCA I | 0.056-110.400 μM (Ki) | researchgate.net |
| Pyrazole-sulfonamides | hCA II | 0.057-533.400 μM (Ki) | researchgate.net |
| Pyrazole thioether analogs | DapE | Data not specified in abstract | nih.gov |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole chalcones | 15-LOX | Data not specified in abstract | nih.gov |
| Pyrazole-phthalazine hybrids | α-glucosidase | 13.66-494 µM (IC50) | nih.gov |
Cellular Pathway Modulation
Recent research has explored the ability of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives to modulate cellular pathways, particularly in the context of their antioxidant activity. frontiersin.org Studies have shown that these compounds can effectively scavenge free radicals, with a proposed mechanism involving the stabilization of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. frontiersin.org This suggests that these derivatives can interfere with oxidative stress pathways within cells, which are implicated in a variety of diseases. The antioxidant activity of these pyrazole derivatives is attributed to their specific chemical structure, which allows for the donation of a hydrogen atom to neutralize free radicals. frontiersin.org
Cytotoxicity and Selectivity Profiling
The cytotoxic effects of various pyrazole derivatives have been extensively studied against a range of cancer cell lines. These studies aim to identify compounds with potent anticancer activity and favorable selectivity towards cancer cells over normal cells.
In one study, a series of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their cytotoxicity. researchgate.net Another study focused on pyrazole derivatives developed from 3-methyl-1H-pyrazol-5(4H)-one, which were tested against various cancer and normal cell lines. nih.gov The results indicated that many of these compounds exhibited significant anticancer activity without affecting normal fibroblast cells. nih.gov
The cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives has also been investigated. researchgate.net For instance, some of these compounds showed selective activity against specific cancer cell lines, such as the human liver cancer cell line HA22T. researchgate.net The substitution pattern on the pyrazole ring was found to be a key determinant of both the potency and selectivity of these compounds.
Phthalazine derivatives incorporating a pyrazoline spacer have also been synthesized and evaluated for their cytotoxic effects on HepG2 and MCF-7 cell lines. nih.gov The results showed that the nature of the spacer and the substituents on the phenyl ring significantly influenced the anticancer activity. nih.gov For example, compounds with a pyrimidin-2(1H)-one spacer and a 4-chlorophenyl tail exhibited higher cytotoxicity compared to those with a pyrazoline spacer and a 4-methoxyphenyl (B3050149) tail. nih.gov Importantly, these compounds displayed a good selectivity index, being more toxic to cancer cells than to normal VERO cells. nih.gov
The following table presents a summary of the cytotoxicity data for selected pyrazole derivatives:
Table 2: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound Type | Cancer Cell Line | Activity (IC50 or GI50) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative | HA22T (Liver Cancer) | 42 nM (IC50) | researchgate.net |
| Phthalazine derivative with pyrimidin-2(1H)-one spacer | MCF-7 (Breast Cancer) | 0.16 µM (IC50) | nih.gov |
| Phthalazine derivative with pyrimidin-2(1H)-thione spacer | MCF-7 (Breast Cancer) | 0.11 µM (IC50) | nih.gov |
| Phthalazine derivative with pyrazoline spacer | HepG2 (Liver Cancer) | 0.15 µM (IC50) | nih.gov |
| 1H-benzofuro[3,2-c]pyrazole derivative 4a | K562 (Leukemia) | 0.26 µM (GI50) | nih.gov |
| 1H-benzofuro[3,2-c]pyrazole derivative 4a | A549 (Lung Cancer) | 0.19 µM (GI50) | nih.gov |
| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 µM (GI50) | nih.gov |
| Pyrazole derivative 5b | A549 (Lung Cancer) | 0.69 µM (GI50) | nih.gov |
Antioxidant Activity Assessment
The antioxidant potential of derivatives of this compound has been a significant area of investigation. These studies often utilize the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay to quantify antioxidant capacity.
A study on novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives demonstrated their significant antioxidant activity. frontiersin.orgresearchgate.net The IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH free radicals, were found to be in the range of 12.21–12.88 μg/mL. frontiersin.org This indicates a high level of antioxidant potential, comparable across the different derivatives tested. The proposed mechanism for this activity involves the donation of a hydrogen atom from the pyrazole derivative to the DPPH radical, thus neutralizing it. frontiersin.org
Similarly, other research has highlighted the antioxidant properties of various pyrazole derivatives. nih.govresearchgate.netderpharmachemica.comnih.gov For instance, 5-aminopyrazole derivatives have been designed and synthesized with the aim of identifying novel compounds that can combat oxidative stress. mdpi.com These studies confirm that the pyrazole scaffold is a promising framework for the development of new antioxidant agents.
Antimicrobial Activity against Various Microorganisms
The pyrazole scaffold has been extensively explored for its antimicrobial properties, with numerous studies demonstrating the efficacy of its derivatives against a wide range of bacteria and fungi.
New functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes have been synthesized and evaluated for their antimicrobial activity against S. aureus, E. coli, and C. albicans. biointerfaceresearch.com The results indicated that these compounds exhibit a pronounced effect on these microbial strains, making them promising candidates for the development of new antimicrobial agents. biointerfaceresearch.com
Another study focused on a series of 1,3,5-trisubstituted-1H-pyrazole derivatives, which were screened against several bacterial species and Candida albicans. tsijournals.com One compound, in particular, demonstrated promising antimicrobial activity against all the tested species. tsijournals.com Docking studies suggested that these compounds may exert their effect by inhibiting GlcN-6-P synthase, a key enzyme in microbial metabolism. tsijournals.com
Furthermore, the antimicrobial profile of chloroacetyl and acetyl pyrazoline derivatives has been investigated. derpharmachemica.com These compounds were synthesized from various chalcones and showed activity against several microbes. Similarly, a series of 4-pyrazolyl-N-arylquinoline-2,5-dione derivatives exhibited antibacterial and antifungal activity when compared to standard drugs like ampicillin (B1664943) and griseofulvin. researchgate.net
The following table provides a summary of the antimicrobial activity of selected pyrazole derivatives:
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound Type | Microorganism | Activity | Reference |
|---|---|---|---|
| 4-pyrazolyl-N-arylquinoline-2,5-diones | Various bacteria and fungi | MIC values reported | researchgate.net |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | S. aureus, E. coli, C. albicans | Pronounced effect | biointerfaceresearch.com |
| Chloroacetyl and acetyl pyrazoline derivatives | Various microbes | Activity observed | derpharmachemica.com |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | Various bacteria and C. albicans | Promising activity | tsijournals.com |
Development of Lead Compounds from this compound Scaffold
The this compound scaffold has proven to be a versatile starting point for the development of lead compounds with a wide range of biological activities. mdpi.comnih.gov The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. mdpi.com
One approach to lead compound development involves the modification of the pyrazole core with various pharmacophore fragments. For example, the introduction of a 5-(4-nitrophenyl)furan group into the pyrazole structure has led to the creation of compounds with antibacterial, fungicidal, and other biological activities. biointerfaceresearch.com
Another strategy involves the synthesis of hybrid molecules that combine the pyrazole scaffold with other biologically active moieties. For instance, the development of pyrazole-phthalazine hybrids has resulted in potent α-glucosidase inhibitors. nih.gov Similarly, the fusion of the pyrazole ring with other heterocyclic systems has yielded compounds with significant anticancer and antimicrobial properties.
The development of lead compounds from the this compound scaffold often involves structure-activity relationship (SAR) studies. These studies aim to understand how different substituents on the pyrazole ring influence biological activity, which in turn guides the design of more potent and selective compounds. For example, in the development of 1,3,5-trisubstituted-1H-pyrazole derivatives as antimicrobial agents, docking studies were used to explore the binding affinity of the compounds to their target enzyme, providing insights for further optimization. tsijournals.com
Applications of 4 Chloro 1h Pyrazole 5 Carbonitrile in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The structure of 4-Chloro-1H-pyrazole-5-carbonitrile serves as a robust scaffold for the synthesis of more complex, fused heterocyclic systems. The presence of multiple reaction sites facilitates the construction of diverse molecular architectures, particularly annulated pyrazoles and hybrid molecules containing several heterocyclic units.
Annulated pyrazoles, where the pyrazole (B372694) ring is fused with another ring system, are of significant interest due to their prevalence in pharmacologically active compounds. This compound and its derivatives are key precursors for several important fused systems, including pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.
Pyrazolo[3,4-d]pyrimidines: These fused heterocycles are synthesized from 5-aminopyrazole-4-carbonitrile derivatives, which can be derived from precursors related to this compound. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea leads to the formation of a 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione intermediate. tandfonline.com Subsequent chlorination yields a dichloro-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for further functionalization. tandfonline.com Another approach involves the cyclization of ortho-amino esters of pyrazole with various nitriles to yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov
Pyrazolo[1,5-a]pyrimidines: The synthesis of this class of compounds often involves the condensation of 3-amino-1H-pyrazole-4-carbonitrile derivatives with β-dicarbonyl compounds or their equivalents. mdpi.comresearchgate.net These reactions can be performed with regioselective control to produce specific isomers. mdpi.comresearchgate.net For example, reacting 5-substituted 3-amino-1H-pyrazole-4-carbonitriles with nonsymmetrical dielectrophiles is a common strategy to build the pyrazolo[1,5-a]pyrimidine core. mdpi.comresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for these cyclization reactions. researchgate.netnih.gov
Pyrano[2,3-c]pyrazoles: These systems can be constructed via a three-component reaction involving a pyrazolone derivative (such as 1-(4-chlorophenyl)-3-methyl-5-pyrazolone), an aldehyde, and malononitrile. nih.gov This multicomponent approach provides a direct route to highly functionalized fused pyrazoles. mdpi.com
| Starting Pyrazole Derivative | Reagent(s) | Annulated System Formed | Reference |
|---|---|---|---|
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Urea | Pyrazolo[3,4-d]pyrimidine | tandfonline.com |
| 3-Amino-1H-pyrazole-4-carbonitriles | β-Dicarbonyl compounds (e.g., acetylacetone) | Pyrazolo[1,5-a]pyrimidine | mdpi.comresearchgate.netnih.gov |
| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | nih.gov |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidine | ekb.eg |
The reactivity of this compound allows for its incorporation into larger molecules that feature multiple distinct heterocyclic rings. These hybrid structures are often designed to combine the chemical and biological properties of their constituent parts. For example, pyrazole-thiophene hybrids have been synthesized and screened for antimicrobial and antioxidant activities. nih.gov The synthesis of such molecules often involves sequential reactions where the pyrazole core is first constructed and then elaborated with other heterocyclic precursors.
Precursor for Pharmacologically Active Compounds
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. mdpi.comnih.gov Pyrazole derivatives exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. nih.govmdpi.comnih.govnih.gov
This compound and related aminopyrazole carbonitriles are crucial precursors for the synthesis of potent kinase inhibitors, which are a major class of anticancer drugs. biorxiv.orgnih.gov Kinases play a critical role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers. nih.gov
AKT2/PKBβ Inhibitors: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, synthesized from a pyrazolone precursor, demonstrated inhibitory activity against the AKT2 kinase. nih.gov Aberrant AKT2 signaling is implicated in cancers such as glioma. nih.gov
Ros1-Tyrosine Kinase Inhibitors: The pyrazole core is central to the design of highly selective inhibitors for kinases like Ros1, a target in certain types of cancer. griffith.edu.au
General Kinase Inhibitors: The N⁴-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core, which can be synthesized from pyrazole precursors, is found in numerous promiscuous and selective kinase inhibitors. biorxiv.org
| Compound Class | Pharmacological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Pyrano[2,3-c]pyrazoles | AKT2/PKBβ Kinase | Oncology (Anti-glioma) | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Sedative/Hypnotic (Zaleplon analogues) | Neurology | researchgate.net |
| N⁴-(1H-pyrazol-3-yl)pyrimidines | Various Kinases (e.g., MST3, Ros1) | Oncology | biorxiv.orggriffith.edu.au |
| Pyrazolo[3,4-d]pyrimidines | EGFR Kinase | Oncology | tandfonline.com |
Use in Material Science
While specific applications of this compound itself in material science are not extensively documented, the broader class of pyrazole derivatives, including pyrazole carbonitriles, possesses properties suitable for this field. The electronic and photophysical characteristics of the pyrazole ring make these compounds candidates for the development of novel materials. mdpi.comnih.gov
Pyrazole derivatives with conjugation properties can exhibit unique intrinsic photophysical behaviors, which are useful for creating sensors and organic materials. mdpi.com They have been investigated for applications in:
Fluorescent Probes and Sensors: The ability of some pyrazole systems to interact with ions makes them suitable for use as chemical sensors. mdpi.com
Conductive Polymers and Photovoltaic Materials: The aromatic and electron-rich nature of the pyrazole ring is a feature often sought in the development of organic electronic materials, including conductive polymers and materials for solar energy conversion.
Role in Agricultural Chemistry
Pyrazole-containing compounds hold a significant position in the agrochemical industry, where they are utilized as active ingredients in pesticides, including fungicides, herbicides, and insecticides. researchgate.net The pyrazole ring is a key component in many commercial agrochemicals due to its metabolic stability and ability to interact with biological targets in pests and weeds. researchgate.netnih.gov
Pyrazole amide compounds, in particular, exhibit a wide range of biological activities and are a major focus of pesticide research. nih.gov The carbonitrile group of this compound can be readily hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides. This makes it a valuable starting material for creating libraries of pyrazole carboxamide derivatives for screening as potential new agrochemicals. Pyrazole-based fungicides are used to control diseases in fruit trees and vegetables, such as apple scab.
Q & A
Q. Q1. What are the common synthetic routes for 4-Chloro-1H-pyrazole-5-carbonitrile, and how are intermediates characterized?
Methodological Answer: A two-step synthesis is widely employed:
Cyano-substituted pyrazole formation : Reacting hydrazine derivatives with α,β-unsaturated nitriles under basic conditions. For example, 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was synthesized via a two-step sequence involving cyclocondensation and subsequent functionalization .
Chlorination : Introduce chlorine at the 4-position using POCl₃ or PCl₅ under controlled temperatures (60–80°C).
Q. Characterization Techniques :
- NMR : Key signals include δ ~8.5 ppm (pyrazole C-H) and δ ~110–120 ppm (C≡N) in NMR .
- IR : Strong absorption at ~2240 cm confirms the nitrile group .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 134 [M] for derivatives) validate molecular weight .
Advanced Synthesis: Reaction Optimization
Q. Q2. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for cyclocondensation. Water-based systems are viable for eco-friendly protocols but require phase-transfer catalysts .
- Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) improve regioselectivity in pyrazole ring formation .
- Temperature Control : Chlorination at 60–80°C minimizes side products like over-chlorinated derivatives .
Example : A Vilsmeier-Haack reaction using POCl₃/DMF at 0°C followed by gradual warming to 50°C achieved 85% yield for 5-azido-1H-pyrazole-4-carbonitrile .
Structural Elucidation
Q. Q3. What advanced techniques resolve ambiguities in the molecular structure of this compound derivatives?
Methodological Answer:
- X-ray Diffraction : Determines precise bond lengths and angles. For instance, the crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile revealed a planar pyrazole ring with intermolecular N–H···N hydrogen bonds .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
- Tautomerism Analysis : NMR distinguishes between 1H- and 2H-pyrazole tautomers, critical for reactivity studies .
Data Contradictions in Spectral Analysis
Q. Q4. How to address discrepancies in 1H^{1}\text{H}1H NMR data for pyrazole derivatives?
Methodological Answer:
- Solvent Effects : DMSO-d₆ induces peak broadening due to hydrogen bonding (e.g., NH protons at δ ~13.6 ppm) .
- Dynamic Exchange : Tautomeric equilibria or rotameric forms may split signals. Use variable-temperature NMR to freeze conformational changes .
- Reference Standards : Compare with structurally validated analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, δ 8.55 ppm for pyrazole C-H) .
Mechanistic Insights
Q. Q5. What mechanistic pathways explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitrile and chlorine groups activate the pyrazole ring for substitution at the 4-position.
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) enable C–N bond formation with aryl amines .
- Cyanation : Copper-mediated coupling with cyanide sources retains the nitrile group while introducing new substituents .
Environmental and Safety Considerations
Q. Q6. What precautions are necessary when handling this compound due to its stability and toxicity?
Methodological Answer:
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy (similar to 4-Chloro-5-(trifluoromethyl)-1H-pyrazole) .
- Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal .
Advanced Applications
Q. Q7. How is this compound utilized in designing bioactive molecules?
Methodological Answer:
- Pharmacophore Integration : The nitrile group enhances binding to enzymes (e.g., carbonic anhydrase) via metal coordination .
- Antimicrobial Agents : Hybridization with triazoles or oxadiazoles improves activity against resistant strains (e.g., MIC ~2 µg/mL for some derivatives) .
- Kinase Inhibitors : Substituents at the 1- and 3-positions modulate selectivity for ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
